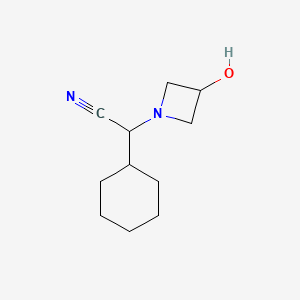
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is a chemical compound that features a cyclohexyl group, a hydroxyazetidinyl moiety, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the reaction of cyclohexylamine with a suitable azetidinone derivative under controlled conditions. One common method includes the use of a base such as sodium tert-butoxide to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as chromatography may be employed to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl-2-(3-oxoazetidin-1-yl)acetonitrile.
Reduction: Formation of cyclohexyl-2-(3-hydroxyazetidin-1-yl)ethylamine.
Substitution: Formation of cyclohexyl-2-(3-chloroazetidin-1-yl)acetonitrile.
Scientific Research Applications
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxyazetidinyl moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins or signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile
- N-cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetamide
- 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Uniqueness
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H18N2O/c12-6-11(13-7-10(14)8-13)9-4-2-1-3-5-9/h9-11,14H,1-5,7-8H2 |
InChI Key |
KCNMRSUSDGBOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C#N)N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


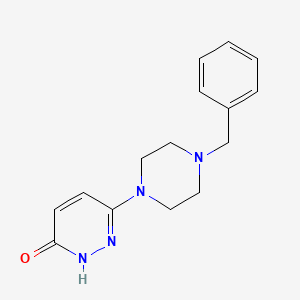
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)

![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)

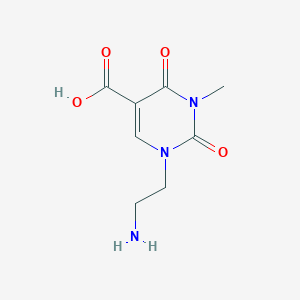

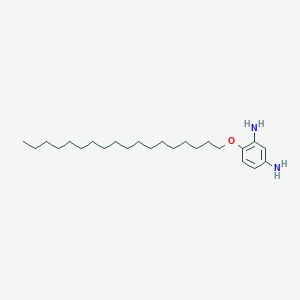
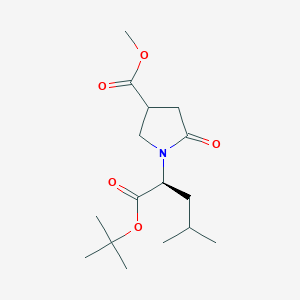
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)

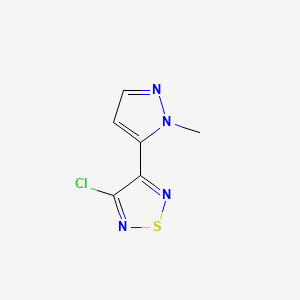
![4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide](/img/structure/B14881616.png)
